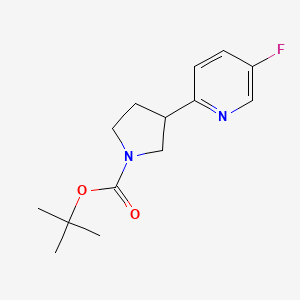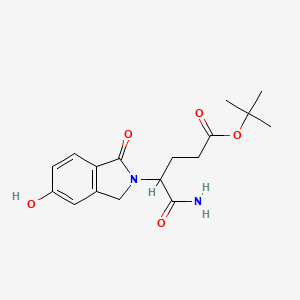
2-Bromo-5-methylphenylisothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-methylphenylisothiocyanate is an organic compound with the molecular formula C8H6BrNS It is a derivative of phenylisothiocyanate, where the phenyl ring is substituted with a bromine atom at the 2-position and a methyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methylphenylisothiocyanate typically involves the reaction of 2-bromo-5-methylphenylamine with carbon disulfide (CS2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of a dithiocarbamate intermediate, which is then treated with a desulfurizing agent like cyanuric chloride to yield the isothiocyanate product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle toxic reagents like carbon disulfide.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-methylphenylisothiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Oxidation and Reduction: The bromine and methyl groups can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines in solvents such as dichloromethane or ethanol.
Cyclization: Catalysts like palladium or copper in the presence of ligands.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Thioureas: Formed from nucleophilic substitution with amines.
Heterocycles: Resulting from cyclization reactions.
Oxidized/Reduced Derivatives: Depending on the specific conditions used.
Aplicaciones Científicas De Investigación
2-Bromo-5-methylphenylisothiocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Utilized in the development of novel materials with specific properties, such as conductive polymers
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-methylphenylisothiocyanate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophilic sites on biomolecules or other substrates. The bromine and methyl substituents can influence the compound’s reactivity and selectivity by altering the electronic properties of the phenyl ring .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-methylphenol: Similar structure but with a hydroxyl group instead of an isothiocyanate group.
2-Bromo-5-methoxyphenylisothiocyanate: Similar structure with a methoxy group instead of a methyl group.
2-Bromo-5-methylbenzonitrile: Similar structure with a nitrile group instead of an isothiocyanate group
Uniqueness
2-Bromo-5-methylphenylisothiocyanate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other phenylisothiocyanate derivatives. The presence of both bromine and methyl groups can influence its chemical behavior, making it a valuable compound for targeted applications in synthesis and research.
Propiedades
Fórmula molecular |
C8H6BrNS |
|---|---|
Peso molecular |
228.11 g/mol |
Nombre IUPAC |
1-bromo-2-isothiocyanato-4-methylbenzene |
InChI |
InChI=1S/C8H6BrNS/c1-6-2-3-7(9)8(4-6)10-5-11/h2-4H,1H3 |
Clave InChI |
BTAYJZVIZXCLFR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)Br)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B13687011.png)

![1,2-Dichloro-4-[(2-ethynylphenoxy)methyl]benzene](/img/structure/B13687049.png)
